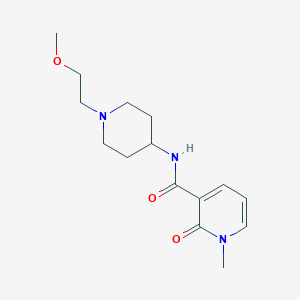![molecular formula C22H20N2O5 B2820261 5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021222-46-7](/img/structure/B2820261.png)
5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
This compound has shown potential as an immunomodulator . Research indicates that derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety can modulate immune responses, making them useful in the treatment of diseases such as cancer and infectious diseases . These compounds can be formulated into pharmaceutical compositions that enhance the body’s immune response to target and eliminate diseased cells.
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, this compound is used in the development of blue-emissive organic light-emitting diodes (OLEDs) . The incorporation of the dihydrobenzo[b][1,4]dioxin structure into OLED materials has been shown to improve the efficiency and stability of blue light emission . This makes it valuable for applications in display technologies and lighting, where high efficiency and longevity are crucial.
Synthetic Chemistry
The compound is also significant in synthetic chemistry . It serves as a building block for the synthesis of various complex molecules. The presence of multiple functional groups allows for diverse chemical modifications, enabling the creation of new compounds with tailored properties for specific applications . This versatility is particularly useful in drug discovery and development, where novel compounds are continually sought.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug design. Its unique structure allows for the optimization of pharmacokinetic and pharmacodynamic properties, making it a promising candidate for the development of new therapeutic agents . Researchers can modify its structure to enhance its efficacy, reduce side effects, and improve patient outcomes.
Biological Research
The compound is used in biological research to study its effects on various biological pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding disease mechanisms at the molecular level . This can lead to the identification of new drug targets and the development of more effective treatments for a range of diseases.
Material Science
In material science, this compound is investigated for its potential in creating advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and optical properties . This makes it useful in a variety of applications, from electronics to aerospace engineering, where high-performance materials are essential.
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential uses in various applications, such as in the construction of organic light-emitting devices , or as immunomodulators . More research is needed to fully understand its properties and potential applications.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-24-13-21(29-14-15-5-3-2-4-6-15)18(25)12-17(24)22(26)23-16-7-8-19-20(11-16)28-10-9-27-19/h2-8,11-13H,9-10,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKKXPFUOMMHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,4-Trifluoro-1-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B2820179.png)

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2820183.png)





![3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2820196.png)




![4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820201.png)